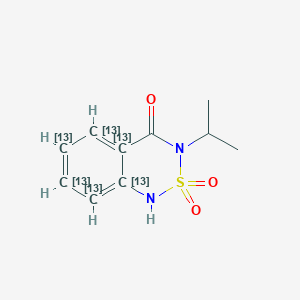
Bentazon-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bentazon-13C6 is a stable isotope-labeled compound of Bentazon, a widely used herbicide. The compound is labeled with carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in environmental and agricultural studies. Bentazon itself is known for its selective post-emergence control of broadleaf weeds in crops such as maize, beans, and soybeans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bentazon-13C6 involves the incorporation of carbon-13 isotopes into the Bentazon molecule. This process typically requires specialized equipment and reagents to ensure the isotopic enrichment and purity of the final product. The synthetic route generally follows the same steps as the synthesis of Bentazon but with the use of carbon-13 labeled precursors .
Industrial Production Methods
Industrial production of this compound is carried out by companies specializing in stable isotope-labeled compounds. These companies use advanced techniques to achieve high isotopic enrichment and purity. The production process involves multiple steps, including the synthesis of labeled precursors, chemical reactions to form the final product, and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bentazon-13C6 undergoes various chemical reactions, including:
Oxidation: Bentazon can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Bentazon into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Bentazon molecule with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of Bentazon .
Scientific Research Applications
Bentazon-13C6 has a wide range of scientific research applications, including:
Environmental Studies: Used to trace the fate and transport of Bentazon in the environment, particularly in soil and water systems.
Agricultural Research: Helps in studying the uptake, distribution, and metabolism of Bentazon in plants.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques to quantify Bentazon in various samples.
Toxicology: Used to investigate the toxicological effects of Bentazon on different organisms
Mechanism of Action
The mechanism of action of Bentazon-13C6 is similar to that of Bentazon. It inhibits electron transport in the photosynthetic apparatus of plant cells by competing with quinone B for the binding site in photosystem II. This disruption in electron transport leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately leading to the death of the target weeds .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2,1,3-benzothiadiazin-4-one 2,2-dioxide
- 2H-1,2,6-thiadiazine-3,5(4H,6H)-dione
- 2,4-diphenyl-1,1-dioxide
Uniqueness
Bentazon-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This isotopic labeling provides a significant advantage over non-labeled compounds, making this compound a valuable tool in scientific studies .
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i3+1,4+1,5+1,6+1,8+1,9+1 |
InChI Key |
ZOMSMJKLGFBRBS-CICUYXHZSA-N |
Isomeric SMILES |
CC(C)N1C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2NS1(=O)=O |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


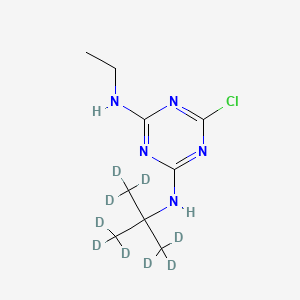
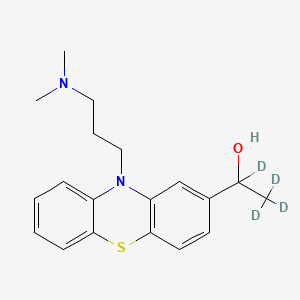
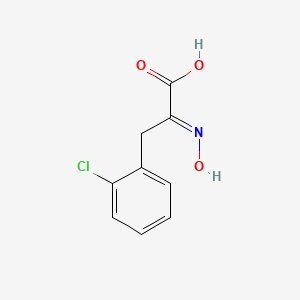
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
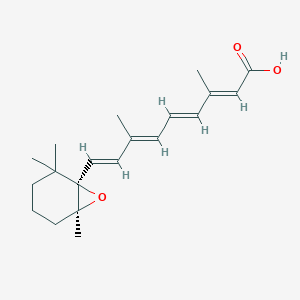
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
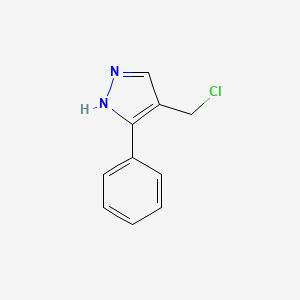
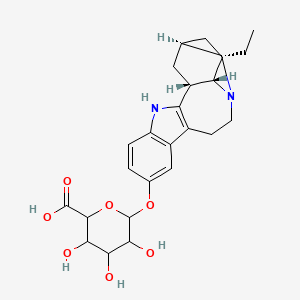
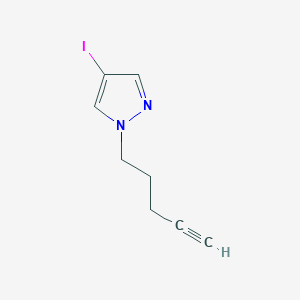
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)
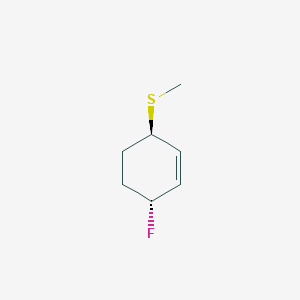

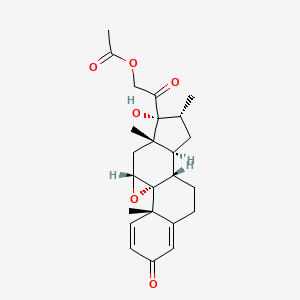
![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
